molecular formula C7H5BrN2O B13667549 2-Bromoimidazo[1,2-a]pyridin-6-ol CAS No. 1785180-00-8

2-Bromoimidazo[1,2-a]pyridin-6-ol

Katalognummer: B13667549
CAS-Nummer: 1785180-00-8
Molekulargewicht: 213.03 g/mol
InChI-Schlüssel: ZUVUIMYDPWEGKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromoimidazo[1,2-a]pyridin-6-ol is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyridine ring system.

Vorbereitungsmethoden

The synthesis of 2-Bromoimidazo[1,2-a]pyridin-6-ol typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction conditions are mild and metal-free, making it an efficient and environmentally friendly process . Industrial production methods often employ similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

2-Bromoimidazo[1,2-a]pyridin-6-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, TBHP, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromoimidazo[1,2-a]pyridin-6-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: The compound is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Bromoimidazo[1,2-a]pyridin-6-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may bind to the colchicine site on microtubules, inhibiting their polymerization and affecting cell division .

Vergleich Mit ähnlichen Verbindungen

2-Bromoimidazo[1,2-a]pyridin-6-ol can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • 3-Bromoimidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

These compounds share similar structural features but differ in their specific functional groups and positions of substitution. The unique properties of this compound, such as its specific bromine substitution, make it particularly valuable for certain applications .

Eigenschaften

CAS-Nummer

1785180-00-8

Molekularformel

C7H5BrN2O

Molekulargewicht

213.03 g/mol

IUPAC-Name

2-bromoimidazo[1,2-a]pyridin-6-ol

InChI

InChI=1S/C7H5BrN2O/c8-6-4-10-3-5(11)1-2-7(10)9-6/h1-4,11H

InChI-Schlüssel

ZUVUIMYDPWEGKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.